Cas no 1024823-06-0 ((E)-3-(4-bromophenyl)-N-methoxy-7-(2-methylpropyl)-7,8-dihydro-6H-cinnolin-5-imine)

(E)-3-(4-bromophenyl)-N-methoxy-7-(2-methylpropyl)-7,8-dihydro-6H-cinnolin-5-imine is a brominated cinnoline derivative featuring a methoxyimine functional group and an isobutyl side chain. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis due to its structurally diverse framework, which allows for further functionalization. The presence of the 4-bromophenyl group enhances its utility in cross-coupling reactions, while the methoxyimine moiety offers reactivity for nucleophilic or electrophilic transformations. Its rigid cinnoline core contributes to stability, making it suitable for applications requiring controlled reactivity. The compound is typically handled under inert conditions to preserve its integrity. Analytical characterization is confirmed via NMR, HPLC, and mass spectrometry.
(E)-3-(4-bromophenyl)-N-methoxy-7-(2-methylpropyl)-7,8-dihydro-6H-cinnolin-5-imine structure
1024823-06-0 structure
Product name:(E)-3-(4-bromophenyl)-N-methoxy-7-(2-methylpropyl)-7,8-dihydro-6H-cinnolin-5-imine
CAS No:1024823-06-0
MF:C19H22BrN3O
MW:388.301483631134
MDL:MFCD00171139
CID:5176056

(E)-3-(4-bromophenyl)-N-methoxy-7-(2-methylpropyl)-7,8-dihydro-6H-cinnolin-5-imine Chemical and Physical Properties

Names and Identifiers

    • (E)-3-(4-bromophenyl)-N-methoxy-7-(2-methylpropyl)-7,8-dihydro-6H-cinnolin-5-imine
    • MDL: MFCD00171139
    • Inchi: 1S/C19H22BrN3O/c1-12(2)8-13-9-18-16(19(10-13)23-24-3)11-17(21-22-18)14-4-6-15(20)7-5-14/h4-7,11-13H,8-10H2,1-3H3/b23-19+
    • InChI Key: PLUOYEXHQCXQIK-FCDQGJHFSA-N
    • SMILES: N1C2=C(/C(=N/OC)/CC(CC(C)C)C2)C=C(C2=CC=C(Br)C=C2)N=1

(E)-3-(4-bromophenyl)-N-methoxy-7-(2-methylpropyl)-7,8-dihydro-6H-cinnolin-5-imine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
MS-9132-20MG
(5E)-3-(4-bromophenyl)-N-methoxy-7-(2-methylpropyl)-5,6,7,8-tetrahydrocinnolin-5-imine
1024823-06-0 >90%
20mg
£76.00 2023-04-18
Key Organics Ltd
MS-9132-50MG
(5E)-3-(4-bromophenyl)-N-methoxy-7-(2-methylpropyl)-5,6,7,8-tetrahydrocinnolin-5-imine
1024823-06-0 >90%
50mg
£102.00 2025-02-08
Key Organics Ltd
MS-9132-5MG
(5E)-3-(4-bromophenyl)-N-methoxy-7-(2-methylpropyl)-5,6,7,8-tetrahydrocinnolin-5-imine
1024823-06-0 >90%
5mg
£46.00 2025-02-08
Key Organics Ltd
MS-9132-100MG
(5E)-3-(4-bromophenyl)-N-methoxy-7-(2-methylpropyl)-5,6,7,8-tetrahydrocinnolin-5-imine
1024823-06-0 >90%
100mg
£146.00 2025-02-08
abcr
AB161166-10 g
Aza(3-(4-bromophenyl)-7-(2-methylpropyl)(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane
1024823-06-0
10g
€482.50 2023-03-01
abcr
AB161166-1 g
Aza(3-(4-bromophenyl)-7-(2-methylpropyl)(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane
1024823-06-0
1g
€211.30 2023-03-01
abcr
AB161166-5g
Aza(3-(4-bromophenyl)-7-(2-methylpropyl)(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane; .
1024823-06-0
5g
€377.50 2024-04-21
Key Organics Ltd
MS-9132-1MG
(5E)-3-(4-bromophenyl)-N-methoxy-7-(2-methylpropyl)-5,6,7,8-tetrahydrocinnolin-5-imine
1024823-06-0 >90%
1mg
£37.00 2025-02-08
Key Organics Ltd
MS-9132-10MG
(5E)-3-(4-bromophenyl)-N-methoxy-7-(2-methylpropyl)-5,6,7,8-tetrahydrocinnolin-5-imine
1024823-06-0 >90%
10mg
£63.00 2025-02-08
abcr
AB161166-5 g
Aza(3-(4-bromophenyl)-7-(2-methylpropyl)(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane
1024823-06-0
5g
€377.50 2023-03-01

Additional information on (E)-3-(4-bromophenyl)-N-methoxy-7-(2-methylpropyl)-7,8-dihydro-6H-cinnolin-5-imine

Introduction to (E)-3-(4-bromophenyl)-N-methoxy-7-(2-methylpropyl)-7,8-dihydro-6H-cinnolin-5-imine (CAS No. 1024823-06-0)

(E)-3-(4-bromophenyl)-N-methoxy-7-(2-methylpropyl)-7,8-dihydro-6H-cinnolin-5-imine (CAS No. 1024823-06-0) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential biological activities, has been the subject of numerous studies aimed at elucidating its properties and potential applications in drug development.

The chemical structure of (E)-3-(4-bromophenyl)-N-methoxy-7-(2-methylpropyl)-7,8-dihydro-6H-cinnolin-5-imine is composed of a cinnoline core, a bromophenyl substituent, a methoxy group, and a 2-methylpropyl chain. The presence of these functional groups imparts specific chemical and biological properties to the molecule, making it a valuable candidate for various therapeutic applications.

Recent research has highlighted the potential of (E)-3-(4-bromophenyl)-N-methoxy-7-(2-methylpropyl)-7,8-dihydro-6H-cinnolin-5-imine as an inhibitor of specific enzymes and receptors. For instance, studies have shown that this compound exhibits potent inhibitory activity against certain kinases, which are key enzymes involved in signal transduction pathways and cellular processes such as cell growth and division. This property makes it a promising lead compound for the development of targeted therapies for diseases such as cancer.

In addition to its enzymatic inhibition properties, (E)-3-(4-bromophenyl)-N-methoxy-7-(2-methylpropyl)-7,8-dihydro-6H-cinnolin-5-imine has also been investigated for its anti-inflammatory effects. Preclinical studies have demonstrated that this compound can effectively reduce inflammation by modulating the activity of pro-inflammatory cytokines and mediators. These findings suggest that it may have therapeutic potential in treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of (E)-3-(4-bromophenyl)-N-methoxy-7-(2-methylpropyl)-7,8-dihydro-6H-cinnolin-5-imine has also been studied to evaluate its suitability for clinical use. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a reasonable half-life, which are essential characteristics for a drug candidate to be considered for further development.

Toxicity studies have been conducted to assess the safety profile of (E)-3-(4-bromophenyl)-N-methoxy-7-(2-methylpropyl)-7,8-dihydro-6H-cinnolin-5-imine. These studies have indicated that the compound is generally well-tolerated at therapeutic doses and does not exhibit significant toxicity in animal models. However, further investigations are necessary to fully understand its long-term safety and potential side effects in humans.

The synthesis of (E)-3-(4-bromophenyl)-N-methoxy-7-(2-methylpropyl)-7,8-dihydro-6H-cinnolin-5-imine involves several steps and requires careful control of reaction conditions to ensure high yields and purity. Various synthetic routes have been explored to optimize the production process and make it more scalable for industrial applications. One common approach involves the condensation of an appropriate aldehyde with an amine derivative followed by cyclization to form the cinnoline ring.

In conclusion, (E)-3-(4-bromophenyl)-N-methoxy-7-(2-methylpropyl)-7,8-dihydro-6H-cinnolin-5-imine (CAS No. 1024823-06-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for future advancements in drug discovery and development.

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(CAS:1024823-06-0)(E)-3-(4-bromophenyl)-N-methoxy-7-(2-methylpropyl)-7,8-dihydro-6H-cinnolin-5-imine
A1099156
Purity:99%/99%
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